molecular formula C14H10N3Na4O12PS2 B12389173 Iso-PPADS (tetrasodium)

Iso-PPADS (tetrasodium)

Cat. No.: B12389173
M. Wt: 599.3 g/mol
InChI Key: SDCXIPVOUDBGDK-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iso-PPADS (tetrasodium) involves the reaction of pyridoxal phosphate with azophenyl-2’,5’-disulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Iso-PPADS (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is then purified through crystallization or other separation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Iso-PPADS (tetrasodium) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the azophenyl and disulfonic acid moieties. These reactions can be influenced by various factors, including the choice of reagents and reaction conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the reactions of Iso-PPADS (tetrasodium) depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while reactions with thiols can produce thiol-substituted products .

Scientific Research Applications

Iso-PPADS (tetrasodium) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine :

Mechanism of Action

Iso-PPADS (tetrasodium) is often compared with other P2X receptor antagonists such as pyridoxalphosphate-6-azophenyl-2’,5’-disulphonic acid (PPADS) and suramin . While all these compounds share a common mechanism of action, Iso-PPADS (tetrasodium) is unique in its structural features and binding affinity:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H10N3Na4O12PS2

Molecular Weight

599.3 g/mol

IUPAC Name

tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate

InChI

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4

InChI Key

SDCXIPVOUDBGDK-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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